molecular formula C10H5BrClF3N2 B3059607 4-Bromo-1-(3-chlorophenyl)-5-(trifluoromethyl)-1H-pyrazole CAS No. 918339-65-8

4-Bromo-1-(3-chlorophenyl)-5-(trifluoromethyl)-1H-pyrazole

Cat. No.: B3059607
CAS No.: 918339-65-8
M. Wt: 325.51 g/mol
InChI Key: LCPNNWBUOLGLHG-UHFFFAOYSA-N
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Description

4-Bromo-1-(3-chlorophenyl)-5-(trifluoromethyl)-1H-pyrazole is a synthetic organic compound characterized by the presence of bromine, chlorine, and trifluoromethyl groups attached to a pyrazole ring

Scientific Research Applications

4-Bromo-1-(3-chlorophenyl)-5-(trifluoromethyl)-1H-pyrazole has several scientific research applications:

    Medicinal chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Materials science: The compound’s unique electronic properties make it useful in the development of advanced materials, such as organic semiconductors.

    Biological studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.

Preparation Methods

The synthesis of 4-Bromo-1-(3-chlorophenyl)-5-(trifluoromethyl)-1H-pyrazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with 1,3-diketones.

    Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

    Bromination and chlorination: The final steps involve the selective bromination and chlorination of the pyrazole ring using reagents like bromine and thionyl chloride under controlled conditions.

Industrial production methods may vary, but they generally follow similar principles, with optimizations for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

4-Bromo-1-(3-chlorophenyl)-5-(trifluoromethyl)-1H-pyrazole undergoes various chemical reactions, including:

    Substitution reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove halogen atoms.

    Coupling reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF). Major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 4-Bromo-1-(3-chlorophenyl)-5-(trifluoromethyl)-1H-pyrazole depends on its specific application. In medicinal chemistry, it may act by binding to and inhibiting the activity of target enzymes or receptors. The presence of halogen atoms and the trifluoromethyl group can enhance its binding affinity and specificity through various interactions, such as hydrogen bonding and hydrophobic effects.

Comparison with Similar Compounds

Similar compounds to 4-Bromo-1-(3-chlorophenyl)-5-(trifluoromethyl)-1H-pyrazole include:

    4-Bromo-1-(3-chlorophenyl)-1H-pyrazole: Lacks the trifluoromethyl group, which may affect its chemical reactivity and biological activity.

    1-(3-Chlorophenyl)-5-(trifluoromethyl)-1H-pyrazole: Lacks the bromine atom, potentially altering its electronic properties and applications.

    4-Bromo-1-(3-chlorophenyl)-1H-imidazole: Contains an imidazole ring instead of a pyrazole ring, leading to different chemical and biological properties.

Properties

IUPAC Name

4-bromo-1-(3-chlorophenyl)-5-(trifluoromethyl)pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5BrClF3N2/c11-8-5-16-17(9(8)10(13,14)15)7-3-1-2-6(12)4-7/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCPNNWBUOLGLHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)N2C(=C(C=N2)Br)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5BrClF3N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70651927
Record name 4-Bromo-1-(3-chlorophenyl)-5-(trifluoromethyl)-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70651927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.51 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

918339-65-8
Record name 4-Bromo-1-(3-chlorophenyl)-5-(trifluoromethyl)-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70651927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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